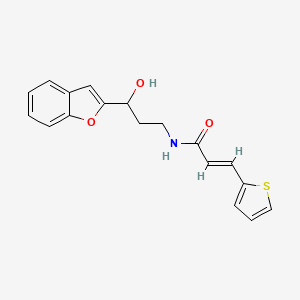
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a benzofuran moiety, a hydroxypropyl group, and a thiophene ring, which contribute to its unique biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, benzofuran derivatives have been identified as potent inhibitors of certain kinases and proteases .
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways. Benzofuran derivatives have been reported to act as selective agonists for S1P1 receptors, which are involved in cardiovascular functions .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .
Anticancer Properties
Research has indicated potential anticancer activity for benzofuran-based compounds. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Antioxidant Effects
Benzofuran derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of a series of benzofuran derivatives against Candida albicans. The results showed high efficacy at low concentrations, suggesting potential for development into therapeutic agents for fungal infections .
Data Summary
The following table summarizes the biological activities and research findings related to this compound and similar compounds:
Eigenschaften
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-15(17-12-13-4-1-2-6-16(13)22-17)9-10-19-18(21)8-7-14-5-3-11-23-14/h1-8,11-12,15,20H,9-10H2,(H,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTQMALMONNMIT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














